5-Amino-6-bromonicotinic acid
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Overview
Description
5-Amino-6-bromonicotinic acid is a heterocyclic organic compound . It has a molecular weight of 217.02 . The IUPAC name for this compound is 6-amino-5-bromonicotinic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BrN2O2 . The InChI code is 1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that amino acid derivatives of nicotinic acids can undergo various reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
5-Amino-6-bromonicotinic acid plays a significant role in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of anthyridine derivatives through reactions involving Ullmann reactions and heating with polyphosphoric acid or concentrated sulfuric acid (Carboni, Settimo, & Segnini, 1969). Additionally, it's used in the creation of quaternary ammonium salts, exhibiting promising cytotoxicity and antibacterial activities (Khan et al., 1999).
Peptide Sequencing
A novel method for peptide sequencing involves the specific derivatization of the N-terminal amino group using a derivative of 5-bromonicotinic acid. This method aids in the easy amino acid sequencing of peptides, enhancing the understanding of peptide structures and functions (Miyagi et al., 1998).
Photoluminescence and Material Science
5-Bromonicotinic acid derivatives are used in the preparation of organic–inorganic molecular-based hybrid materials, which show potential in photoluminescence applications. These materials display strong green, red, or blue emissions and have implications in the field of material science (Wang, Yan, & Zhang, 2006).
Crystal Structure Analysis
Studies have been conducted on the crystal structure and antibacterial activity of compounds derived from 5-bromonicotinic acid, offering insights into molecular arrangements and potential medical applications (Li, 2009). Moreover, a combination of X-ray single-crystal diffraction and Monte Carlo structure solutions have been used to investigate structures of 5-bromonicotinic acid and its solvates, contributing to the field of crystallography (Aakeröy et al., 2001).
Electrosynthesis and Catalysis
This compound is also significant in the electrosynthesis of other compounds. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from its derivatives under mild conditions demonstrates its role in catalysis and organic synthesis (Gennaro et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
5-Amino-6-bromonicotinic acid is an amino derivative of nicotinic acid It is known that amino derivatives of nicotinic acid possess significant neuropsychotropic properties .
Mode of Action
It is known that the nicotinoyl derivatives of certain amino acids have properties of lowering motor excitation, promoting the action of certain substances, and lowering motor activity . These compounds also have antispasmodic action and antiaggressive activity .
Biochemical Pathways
It is known that the compound is a derivative of nicotinic acid, which plays a crucial role in the human body as a component of the coenzyme nicotinamide adenine dinucleotide (nad), involved in redox reactions .
Pharmacokinetics
It is known that the compound has a molecular weight of 21702 , which may influence its absorption and distribution in the body.
Result of Action
It is known that the compound is a derivative of nicotinic acid, which is involved in various physiological processes, including energy production, lipid metabolism, and nervous system function .
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy.
Properties
IUPAC Name |
5-amino-6-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJYTSSWRMRXRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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